molecular formula C19H23ClN2 B177755 1,4-Dibenzyl-2-(chloromethyl)piperazine CAS No. 126458-13-7

1,4-Dibenzyl-2-(chloromethyl)piperazine

Cat. No. B177755
M. Wt: 314.9 g/mol
InChI Key: LPECDQDHFCOVSK-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-2-(chloromethyl)piperazine is a chemical compound with the molecular formula C19H23ClN2 . It is a white to yellow solid and is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,4-Dibenzyl-2-(chloromethyl)piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular weight of 1,4-Dibenzyl-2-(chloromethyl)piperazine is 314.86 . The InChI code for this compound is 1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 .


Physical And Chemical Properties Analysis

1,4-Dibenzyl-2-(chloromethyl)piperazine is a white to yellow solid . It has a molecular weight of 314.86 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Asymmetric Synthesis

1,4-Dibenzyl-2-(chloromethyl)piperazine has been utilized in the asymmetric synthesis of piperazine alkaloids. An example includes the synthesis of (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, achieved by reducing a dione precursor prepared through catalytic asymmetric hydrogenation (Takeuchi et al., 1990).

Drug Synthesis

This compound plays a role in the improved synthesis of drugs like trimetazidine hydrochloride. A new synthetic route using 1,4-Dibenzyl-2-(chloromethyl)piperazine as a precursor has been developed to produce trimetazidine hydrochloride, offering a cost-effective, simpler, and more efficient method (X. Ping, 2003).

Development of Novel Compounds

Research has focused on the development of new benzylpiperazine derivatives bearing mono- and bis-dialkyl substituted 1,2,4-triazoles. These compounds, synthesized using 1,4-Dibenzyl-2-(chloromethyl)piperazine, have potential applications in various fields, including pharmaceuticals (Al-Soud et al., 2005).

Antimicrobial Applications

1,4-Dibenzyl-2-(chloromethyl)piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies include the creation of 1,4-disubstituted 1,2,3-triazole derivatives showing moderate to good activity against various bacterial and fungal strains (Jadhav et al., 2017).

Structural and Chemical Analysis

Structural aspects of intermolecular interactions in compounds containing 1,4-dibenzylpiperazines have been studied using X-ray diffraction. These studies provide insights into the molecular arrangement and potential applications of such compounds in material science and drug design (Rezler et al., 2014).

Cytotoxicity and Cancer Research

Novel 1,4-dibenzylpiperazine derivatives have been designed and tested for their cytotoxic effects on various cancer cell lines. This research contributes to the development of new therapeutic agents for treating cancer (Yarim et al., 2012).

Antibacterial Agent Development

1,4-Dibenzyl-2-(chloromethyl)piperazine has been used in the synthesis of novel compounds with enhanced antibacterial activities, demonstrating its significance in addressing drug-resistant bacterial strains (Shroff et al., 2022).

Safety And Hazards

The safety information for 1,4-Dibenzyl-2-(chloromethyl)piperazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,4-dibenzyl-2-(chloromethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPECDQDHFCOVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibenzyl-2-(chloromethyl)piperazine

Synthesis routes and methods I

Procedure details

To a solution of 10.1 ml of thionyl chloride in 50 ml of carbon tetrachloride was added, with stirring, a solution of 22.15 g of 1,4-bis(phenylmethyl)-2-piperazinemethanol in 120 ml of carbon tetrachloride. This mixture was stirred in an oil bath at 70° C. for one hour, then cooled in an ice bath and a solution of 17.1 9 of potassium hydroxide in 50 ml of water was added. The mixture was extracted several times with dichloromethane. The extracts were combined, filtered through hydrous magnesium silicate and evaporated. The residual gum was dissolved in warm heptane, filtered and evaporated to an oil which crystallized on standing, giving 17.94 g of 2-chloromethyl-1,4-bis(phenylmethyl)piperazine, mp 54°-56° oC.
Quantity
10.1 mL
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reactant
Reaction Step One
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50 mL
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solvent
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22.15 g
Type
reactant
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[Compound]
Name
17.1
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50 mL
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120 mL
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solvent
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Synthesis routes and methods II

Procedure details

A suspension of 23 g (62.3 mmol) of 2-hydroxymethyl-1,4-di-phenylmethyl piperazine, dihydrochloride in 79 ml thionyl chloride was heated 4 hours under reflux. The solution was cooled and excess thionyl chloride was evaporated under reduced pressure. The residue was crystallized in ethanol, dried with acetone to yield 19.5 g of title compound dihydrochloride M.P. 234° C. dec. A suspension of this dihydrochloride in 130 ml 1N aqueous sodium hydroxyde was stirred with 75 ml dichloromethane, the aqueous layer back washed three times with 75 ml dichloromethane. The organic layers were collected and dried over magnesium sulfate to give after evaporation 15.44 g (78%) of title compound.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 10.1 ml of thionyl chloride in 50 ml of carbon tetrachloride was added, with stirring, a solution of 22.15 g of 1,4-bis(phenylmethyl)-2-piperazinemethanol in 120 ml of carbon tetrachloride. This mixture was stirred in an oil bath at 70° C. for one hour, then cooled in an ice bath and a solution of 17.1 g of potassium hydroxide in 50 ml of water was added. The mixture was extracted several times with dichloromethane. The extracts were combined, filtered through hydrous magnesium silicate and evaporated. The residual gum was dissolved in warm heptane, filtered and evaporated to an oil which crystallized on standing, giving 17.94 g of 2-chloromethyl-1,4-bis(phenylmethyl)piperazine, mp 54°-56° C.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.15 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To the solution of thionyl chloride (1.63 ml, 22.4 mmol) in CCl4 (30 ml) was added the solution of (1,4-dibenzylpiperazin-2-yl)-methanol (2.74 g, 9.25 mmol) in CCl4 dropwise in 10 minutes. The produced suspension was stirred for 2 hours at 77° C. After cooled to room temperature, 20 ml of ice water was added and the aqueous layer was separated from the organic solvent. The PH of aqueous layer was adjusted to 12 with 4N NaOH aq., and extracted with CHCl3 three times. The combined organic layer was dried over MgSO4, and concentrated to give brownish oil which was purified by column chromatography on silica gel (CH2Cl2/MeOH=30/1) to give 1,4-dibenzyl-2-chloromethyl-piperazine in crude form (3.08 g, 95%, ca. 90% purity from HPLC analysis). The compound was used for next reaction without further purification: HPLC-MS (ESI): Calcd for C19H23ClN2[M+H]+ 315, found: 315.
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
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0 (± 1) mol
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ice water
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20 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Le Bihan, F Rondu, A Pelé-Tounian… - Journal of medicinal …, 1999 - ACS Publications
Piperazine derivatives have been identified as new antidiabetic compounds. Structure−activity relationship studies in a series of 1-benzyl-4-alkyl-2-(4‘,5‘-dihydro-1‘H-imidazol-2‘-yl)…
Number of citations: 95 pubs.acs.org
S Gubert, C Braojos, L Anglada… - Journal of …, 1992 - Wiley Online Library
Some novel 7‐[2‐ or 3‐(cyanomethyl)piperazinyl]quinolones have been prepared. Most notable, 2‐cyanomethyl‐piperazine 5 and 1‐methyl‐2‐cyanomethylpiperazine 8 at the …
Number of citations: 14 onlinelibrary.wiley.com

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